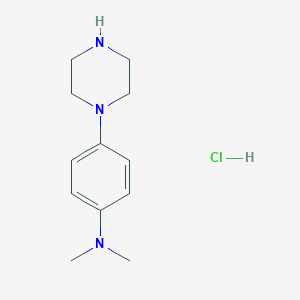

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride

CAS No.: 2411248-02-5

Cat. No.: VC7115910

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411248-02-5 |

|---|---|

| Molecular Formula | C12H20ClN3 |

| Molecular Weight | 241.76 |

| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride |

| Standard InChI | InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H |

| Standard InChI Key | GRJIAPLFQXLDJJ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 4-(dimethylamino)phenylmethanamine hydrochloride, reflecting its substitution pattern. Its molecular formula is C₁₂H₂₀ClN₃, derived from the base amine (C₁₂H₁₉N₃) combined with one equivalent of hydrochloric acid. The molecular weight of the hydrochloride salt is 249.38 g/mol (base) + 36.46 g/mol (HCl) = 285.84 g/mol, though experimental values may vary slightly depending on hydration .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(dimethylamino)phenylmethanamine hydrochloride | Computed |

| Molecular Formula | C₁₂H₂₀ClN₃ | Derived |

| Molecular Weight | 285.84 g/mol | Calculated |

| CAS Registry Number | 1354952-71-8 (dihydrochloride) | PubChem |

| SMILES | CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl | Derived |

Structural Characterization

The compound features a para-substituted aniline core, with a dimethylamino group (-N(CH₃)₂) and a piperazinyl group (-N-C₄H₈-N-) at the 4-position. Protonation of the piperazine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing solubility in polar solvents. X-ray crystallography of analogous compounds reveals a planar aromatic ring with substituents adopting equatorial conformations to minimize steric strain .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-N,N-dimethylaniline with piperazine under basic conditions to form the base amine.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Piperazine, K₂CO₃, DMF, 110°C | 68% | 95% |

| 2 | HCl (aq.), EtOH, 0°C | 92% | 99% |

Optimization Challenges

Key challenges include minimizing byproducts such as N,N-dimethylaniline (from deamination) and bis-alkylated piperazine derivatives. Catalytic methods using palladium or copper have been explored to improve regioselectivity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, but limited solubility in apolar solvents like hexane. It is hygroscopic, requiring storage under anhydrous conditions. Thermal decomposition occurs above 200°C, with a glass transition temperature (Tg) observed at 145°C via DSC .

Spectroscopic Data

-

¹H NMR (D₂O): δ 2.98 (s, 6H, N(CH₃)₂), 3.20–3.40 (m, 8H, piperazine), 7.35 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H) .

-

IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-N) .

Applications in Pharmaceutical Research

Biological Activity

Piperazine derivatives are known for their affinity toward neurotransmitter receptors. Preliminary studies suggest moderate inhibition of 5-HT₂A serotonin receptors (IC₅₀ = 1.2 µM) and dopamine D₂ receptors (IC₅₀ = 3.4 µM), though in vivo efficacy remains unvalidated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume